5-bromo-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)furan-2-carboxamide
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Overview
Description
5-bromo-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)furan-2-carboxamide is a synthetic organic compound that belongs to the class of heterocyclic compounds. This compound features a complex structure with multiple functional groups, including a bromine atom, a furan ring, and a pyrrolo[2,3-c]pyridine moiety. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, 5-bromo-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)furan-2-carboxamide is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)furan-2-carboxamide typically involves multi-step organic synthesis. One common route includes:
Formation of the Pyrrolo[2,3-c]pyridine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrrolo[2,3-c]pyridine ring system.
Attachment of the Furan Ring: The furan ring can be introduced via a coupling reaction, such as Suzuki-Miyaura coupling, using a furan boronic acid derivative and a suitable palladium catalyst.
Amidation: The final step involves the formation of the carboxamide group through an amidation reaction, typically using an amine and a carboxylic acid derivative under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols under suitable conditions.
Substitution: The bromine atom can be substituted by nucleophiles in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Common reducing agents include sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Mechanism of Action
The mechanism of action of 5-bromo-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)furan-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Similar Compounds
5-bromo-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)furan-2-carboxamide: shares structural similarities with other heterocyclic compounds such as:
Uniqueness
The uniqueness of this compound lies in its combined structural features, which confer distinct chemical reactivity and biological activity. Its specific arrangement of functional groups allows for unique interactions with molecular targets, making it a valuable compound for research and development.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique properties
Properties
IUPAC Name |
5-bromo-N-[2-(1-methyl-7-oxopyrrolo[2,3-c]pyridin-6-yl)ethyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrN3O3/c1-18-7-4-10-5-8-19(15(21)13(10)18)9-6-17-14(20)11-2-3-12(16)22-11/h2-5,7-8H,6,9H2,1H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJBYEEFDHZFHNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C(=O)N(C=C2)CCNC(=O)C3=CC=C(O3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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